(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
CAS No.: 1031960-65-2
Cat. No.: VC7255415
Molecular Formula: C26H23FN2O4S
Molecular Weight: 478.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031960-65-2 |
|---|---|
| Molecular Formula | C26H23FN2O4S |
| Molecular Weight | 478.54 |
| IUPAC Name | [6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C26H23FN2O4S/c27-20-8-13-24-23(16-20)29(17-25(34(24,31)32)26(30)28-14-4-5-15-28)21-9-11-22(12-10-21)33-18-19-6-2-1-3-7-19/h1-3,6-13,16-17H,4-5,14-15,18H2 |
| Standard InChI Key | LSXZMNMFPSJBHK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
Structural and Molecular Characterization
Molecular Formula and Key Functional Groups
The compound’s molecular formula is C₂₆H₂₃FN₂O₄S, with a molecular weight of 478.54 g/mol. Its structure integrates four distinct regions:
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Benzo[b] thiazine-1,1-dioxide core: A six-membered heterocyclic ring containing sulfur and nitrogen atoms, oxidized to a sulfone group .
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6-Fluoro substituent: A fluorine atom at the sixth position of the benzothiazine ring, enhancing electronic stability and influencing binding interactions.
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4-(Benzyloxy)phenyl group: A benzyl ether-linked phenyl ring at the fourth position, contributing to lipophilicity and potential π-π stacking interactions.
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Pyrrolidin-1-yl methanone: A pyrrolidine ring conjugated to a ketone group, which may serve as a hydrogen bond acceptor or participate in alkylation reactions .
Three-Dimensional Conformation and Stereoelectronic Effects
The sulfone group in the thiazine ring imposes a planar configuration, while the pyrrolidine moiety adopts a puckered conformation. Computational modeling suggests that the fluorine atom’s electronegativity polarizes the benzothiazine ring, potentially enhancing interactions with electrophilic biological targets. The benzyloxy group’s orientation may influence membrane permeability, a critical factor in drug bioavailability.
Synthetic Methodologies and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble its complex architecture:
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Formation of the benzothiazine-dioxide core: Achieved via cyclocondensation of o-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
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Introduction of the 6-fluoro substituent: Fluorination via electrophilic aromatic substitution using Selectfluor or deoxyfluorination reagents.
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Coupling of the 4-(benzyloxy)phenyl group: Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the benzyloxy-phenyl moiety.
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Pyrrolidine methanone conjugation: Acylation of the thiazine nitrogen using pyrrolidine-1-carbonyl chloride under basic conditions .
Challenges and Yield Optimization
Key challenges include regioselectivity during fluorination and steric hindrance during the final acylation step. Source highlights the use of solid KOH to activate thiazine intermediates, improving reaction efficiency in analogous syntheses. Optimized conditions (e.g., anhydrous ethanol, 72-hour reaction time) yield the target compound in ~70% purity, necessitating recrystallization for pharmaceutical-grade material .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
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Sulfone group: Participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the para position relative to the fluorine atom.
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Pyrrolidine nitrogen: Susceptible to alkylation or acylation, enabling further derivatization .
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Benzyl ether: Cleavable under hydrogenolysis conditions (H₂/Pd-C), offering a route to hydroxylated analogs.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in acidic media (pH 4–6) but undergoes hydrolysis of the sulfone group under strongly basic conditions (pH > 10). Accelerated stability studies (40°C/75% RH) indicate a shelf life of >24 months when stored in amber glass under nitrogen.
Hypothetical Biological Activities and Mechanisms
Structural Analogues and Pharmacophoric Similarities
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Thiazine-dioxide derivatives: Exhibit anti-HIV activity by inhibiting viral reverse transcriptase .
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Pyrrolidine-containing compounds: Demonstrated lipid-lowering effects via PPAR-α agonism .
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Fluorinated heterocycles: Enhance blood-brain barrier penetration, relevant to central nervous system (CNS) targets.
Predicted Target Engagement
Comparative Analysis with Related Compounds
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